molecular formula C16H13ClN4O3 B2975465 N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396758-21-6

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2975465
CAS No.: 1396758-21-6
M. Wt: 344.76
InChI Key: IRZSDWXTNIABER-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a unique combination of functional groups:

  • Azetidine core: A four-membered saturated ring with a carboxamide substituent at position 3.
  • 5-Methyl-1,2-oxazole-3-carbonyl: An oxazole ring with a methyl group at position 5, linked via a carbonyl group to the azetidine nitrogen.
  • 5-Chloro-2-cyanophenyl: A chlorinated and cyano-substituted aromatic ring attached to the azetidine carboxamide.

Its design leverages rigid heterocyclic motifs (azetidine, oxazole) to enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-9-4-14(20-24-9)16(23)21-7-11(8-21)15(22)19-13-5-12(17)3-2-10(13)6-18/h2-5,11H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZSDWXTNIABER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-amino-3-methylbutanoic acid derivative, under acidic conditions.

    Introduction of the chloro and cyano groups:

    Formation of the azetidine ring: This step involves the cyclization of an appropriate precursor, such as a 3-chloropropionyl derivative, under basic conditions.

    Coupling of the oxazole and azetidine rings: The final step involves the coupling of the oxazole and azetidine rings through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: azetidine-carboxamide, oxazole derivatives, or chloro/cyano-substituted aromatics. Below is a detailed comparison using data from patents, catalogs, and synthetic studies:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Source/Reference
N-(5-Chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide (Target) C₁₈H₁₆ClN₅O₃ 409.81 g/mol Azetidine + oxazole-carboxamide + 5-chloro-2-cyanophenyl Question Compound
5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide C₉H₁₀N₄O₂ 206.20 g/mol Oxazole-carboxamide + pyrazole substituent (lacks azetidine and chloro/cyano groups)
N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide C₂₃H₂₀ClN₅O₄S 522.95 g/mol Oxazole-sulfonamido + chloropyridine + diphenylmethyl (differs in core linkage)
2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide C₈H₁₂N₄O₂S 228.27 g/mol Azetidine-carboxamide + thiadiazole (lacks oxazole and aromatic chloro/cyano motifs)

Key Findings :

Substituting azetidine with pyrazole () reduces ring strain but may decrease conformational rigidity, impacting binding kinetics .

Impact of Chloro/Cyano Groups: The 5-chloro-2-cyanophenyl group in the target compound introduces electronegative and π-deficient properties, which are absent in analogs like the diphenylmethyl derivative (). These groups may enhance interactions with hydrophobic enzyme pockets .

Molecular Weight and Drug-Likeness :

  • The target compound (409.81 g/mol) falls within the acceptable range for oral bioavailability, whereas the diphenylmethyl analog (522.95 g/mol) may face challenges due to higher molecular weight .

Biological Activity

The compound N-(5-chloro-2-cyanophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C15H13ClN4O3C_{15}H_{13}ClN_{4}O_{3} with a molecular weight of approximately 334.74 g/mol.

Structural Features

The structure of the compound includes:

  • A chlorinated phenyl group which may enhance lipophilicity.
  • A methyl-substituted oxazole ring that contributes to its biological activity.
  • An azetidine moiety which plays a crucial role in the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Lysophosphatidic Acid (LPA) Receptor Antagonism : Compounds similar to this structure have shown antagonistic activity against LPA receptors, which are implicated in various pathological conditions, including cancer and fibrosis .
  • Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the oxazole ring contributes to this activity by interfering with bacterial cell wall synthesis and function .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapy .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various substituted oxazole derivatives, including compounds structurally related to our target compound. The results indicated that certain derivatives demonstrated potent activity against Staphylococcus spp., with mechanisms likely involving disruption of biofilm formation .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on L929 normal fibroblast cells revealed that while some related compounds were toxic at higher concentrations, others led to increased cell viability, suggesting a selective action mechanism .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications in the chemical structure significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance receptor binding affinity and improve therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus spp.
CytotoxicitySelective toxicity towards cancer cells
LPA Receptor AntagonismPotential therapeutic target in cancer therapy

Table 2: Structure-Activity Relationships

Compound VariantKey Structural FeaturesBiological Activity
N-(5-chloro-2-cyanophenyl) derivativeChlorinated phenyl groupEnhanced antimicrobial activity
5-Methyl-1,2-oxazole derivativeMethyl group on oxazole ringIncreased cytotoxicity

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